(8-Chloro-4-hydroxyquinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(8-Chloro-4-hydroxyquinolin-3-yl)(piperidin-1-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a quinoline core substituted with a chloro group at the 8th position and a hydroxy group at the 4th position, along with a piperidinyl group attached to a methanone moiety. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-4-hydroxyquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions One common method starts with the chlorination of 4-hydroxyquinoline to introduce the chloro group at the 8th position This is followed by the formation of the methanone moiety through a Friedel-Crafts acylation reaction
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-4-hydroxyquinolin-3-yl)(piperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The methanone moiety can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(8-Chloro-4-hydroxyquinolin-3-yl)(piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (8-Chloro-4-hydroxyquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. In cancer research, it is believed to induce apoptosis in cancer cells by modulating various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (8-Chloro-4-hydroxyquinolin-3-yl)(morpholin-1-yl)methanone
- (8-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone
- (8-Chloro-4-hydroxyquinolin-3-yl)(azepan-1-yl)methanone
Uniqueness
Compared to its analogs, (8-Chloro-4-hydroxyquinolin-3-yl)(piperidin-1-yl)methanone exhibits unique properties due to the presence of the piperidinyl group. This group enhances its solubility and bioavailability, making it a more effective candidate for pharmaceutical development.
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
8-chloro-3-(piperidine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-6-4-5-10-13(12)17-9-11(14(10)19)15(20)18-7-2-1-3-8-18/h4-6,9H,1-3,7-8H2,(H,17,19) |
InChI Key |
ILGBCBUJNWRTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
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